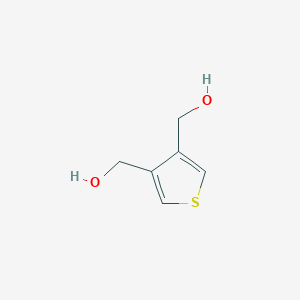

3,4-Bis(Hydroxymethyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives, such as 4,5,9,10-tetrahydrothieno[3’,4;5,6]-cycloocta[1,2-c]thiophene, 1H,4H-thieno[3,4-d][1,2]dioxine, 4-(hydroxymethyl)thiophene-3-carbaldehyde, has been found. This approach is based on consecutive transformations of bis(2-chloropropenyl) sulfide .Molecular Structure Analysis

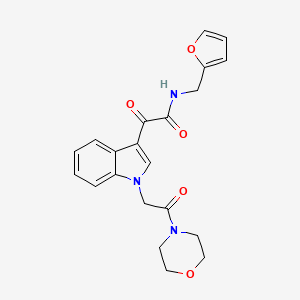

The molecular structure of 3,4-Bis(Hydroxymethyl)thiophene is represented by the formula C6H8O2S. It is a heterocyclic compound, meaning it contains a ring structure made up of more than one kind of atom, in this case, carbon, hydrogen, oxygen, and sulfur.Chemical Reactions Analysis

The reactivity of 3,4-Bis(Hydroxymethyl)thiophene derivatives has been studied. For example, the reactivity of 4,5,9,10-tetrahydrothieno[3’,4;5,6]cycloocta[1,2-c]thiophene has been studied based on the example of acetylation reaction, and the possibility of obtaining bifunctional derivatives with the participation of both thiophene rings has been shown .Wissenschaftliche Forschungsanwendungen

1. Applications in Conducting Polymers

3,4-Bis(Hydroxymethyl)thiophene and its derivatives are primarily utilized in the development of conducting polymers. For example, a study reported the synthesis of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers for electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, making them suitable for electronic applications (Sotzing, Reynolds, & Steel, 1996). Similarly, other derivatives have been synthesized as precursors for conducting polymers, potentially useful in electronics (Fazio, Gabriele, Salerno, & Destri, 1999).

2. Electropolymerization Behavior

Research has focused on the electropolymerization behavior of 3,4-Bis(Hydroxymethyl)thiophene derivatives. Studies involving β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications reveal insights into their stability, fluorescence properties, and electrochemical behavior, contributing to the development of polymers with potential optoelectronic applications (Pardieu et al., 2013).

3. Development of Organic Electronics

There is significant interest in using 3,4-Bis(Hydroxymethyl)thiophene derivatives for organic electronics. For instance, the synthesis of conjugated microporous polymers derived from thiophene or 3,4-ethylenedioxythiophene derivatives has been reported, indicating their use in organic thin-film transistors and photovoltaic devices (Jiang et al., 2010). Additionally, compounds like 3,4-ethylenedioxythiophene bridged donor-acceptor molecules have been synthesized for dye-sensitized solar cells, achieving notable solar-to-energy conversion efficiencies (Liu et al., 2008).

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVBDQQMMKMNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis(Hydroxymethyl)thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)

![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)

![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)